2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol
Overview
Description
“2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” is a significant compound in biomedicine . It acts as an inhibitor of bacterial glycosidases, which makes it a potential candidate for the development of novel antibiotics .
Synthesis Analysis
The synthesis of “2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” (also known as LABNAc) has been achieved from D-lyxonolactone in an 11-step procedure . The N-benzyl and N-butyl analogues were also prepared and found to be potent inhibitors .Molecular Structure Analysis
The molecular structure of “2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” has been investigated . The relative configuration of the stereocenters in this compound, which is a potential hexosaminidase inhibitor, has been established using X-ray crystallographic techniques .Chemical Reactions Analysis
The compound is a potent pyrrolidine inhibitor of hexosaminidases . The synthesis from D-lyxonolactone proceeded in an overall yield of 25% .Scientific Research Applications
Application in Biomedicine
Summary of the Application
“2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol” is a crucial compound in biomedicine . It acts as an inhibitor of bacterial glycosidases .
Results or Outcomes
This compound holds great potential in the development of novel antibiotics .
Application in Glycosidase Inhibition
Summary of the Application
This compound is a selective inhibitor of oligosaccharide processing enzymes known as glycosidases . These enzymes are involved in the breakdown of complex sugars.
Methods of Application
The compound is synthesized from D-glucose through a series of chemical reactions, including the regioselective ring-opening of an epoxide with a tethered amido group .
Results or Outcomes
The compound has shown promise as an inhibitor of AIDS retrovirus at non-cytotoxic concentrations . It also has potential as an inhibitor of β-hexosaminidases , which are enzymes that degrade glycosaminoglycans, complex carbohydrates that play important roles in physiological processes.
Application in Crystallography
Summary of the Application
The solid-state conformation of “2-Acetamido-N-benzyl-1,4-imino-1,2,4-trideoxy-L-arabinitol 0.33-hydrate”, a potent hexosaminidase inhibitor, has been established by X-ray crystallography .
Methods of Application
The compound was prepared from d-lyxonolactone and its structure was determined using X-ray crystallography .
Results or Outcomes
The asymmetric unit contains three molecules, which have very similar conformations, together with a molecule of water .
Application in Antibiotic Development
Summary of the Application
This compound acts as an inhibitor of bacterial glycosidases, holding great potential in the development of novel antibiotics .
Methods of Application
The compound is used in the development of antibiotics to treat bacterial infections caused by drug-resistant strains .
Results or Outcomes
With its unique structural characteristics, this compound has shown promising results in treating bacterial infections caused by drug-resistant strains .
Application in Enzyme Inhibition
Summary of the Application
The compound is used as an inhibitor of hexosaminidases , which are enzymes that degrade glycosaminoglycans, complex carbohydrates that play important roles in physiological processes.
Results or Outcomes
The compound has shown promise as an inhibitor of AIDS retrovirus at non-cytotoxic concentrations .
properties
IUPAC Name |
N-[(3S,4R,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidin-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3/c1-4(11)9-5-2-8-6(3-10)7(5)12/h5-8,10,12H,2-3H2,1H3,(H,9,11)/t5-,6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIBNSHFFZNRICG-LYFYHCNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@H]([C@@H]1O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamido-1,4-imino-1,2,4-trideoxy-L-arabinitol |
Citations
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